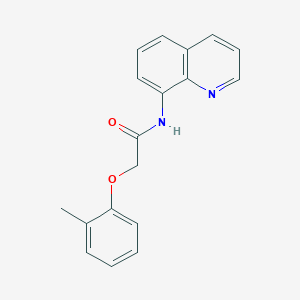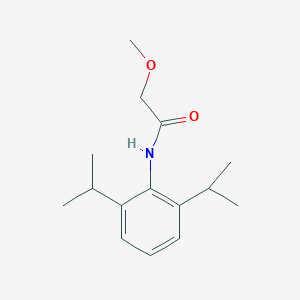
N-(2,3-dichlorophenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(1-naphthyl)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the phenylacetic acid derivative class of NSAIDs and has been used for the treatment of various inflammatory conditions such as arthritis, migraine, and postoperative pain.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has several biochemical and physiological effects. It reduces the production of prostaglandins, which results in a reduction in inflammation, pain, and fever. It also inhibits the activity of platelets, which reduces the risk of blood clots. Diclofenac has been shown to have a positive effect on bone density, which makes it a potential treatment for osteoporosis.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its biochemical and physiological effects. However, diclofenac has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady concentration in the body. It also has a narrow therapeutic window, which means that the dosage has to be carefully controlled to avoid toxicity.
将来の方向性
There are several future directions for diclofenac research. One area of research is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for more research on the long-term effects of diclofenac on bone density, as it has been shown to have a positive effect on bone density in the short term.
合成法
Diclofenac can be synthesized by the reaction of 2,3-dichloroaniline with 1-naphthoic acid in the presence of thionyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final product, diclofenac. The synthesis of diclofenac has been extensively studied, and several modifications have been made to improve its yield and purity.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-(2,3-dichlorophenyl)-2-(1-naphthyl)acetamide |
|---|---|
分子式 |
C18H13Cl2NO |
分子量 |
330.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H13Cl2NO/c19-15-9-4-10-16(18(15)20)21-17(22)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22) |
InChIキー |
CJSNJQLQBUTOCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)